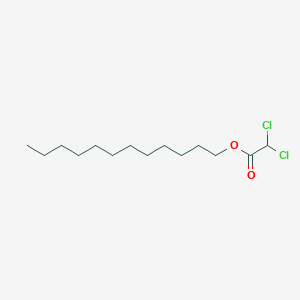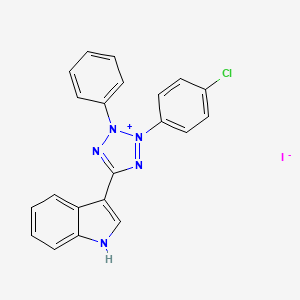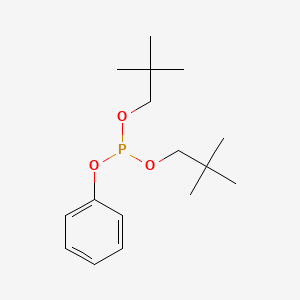![molecular formula C12H15ClN2O3 B14408227 2-Chloro-1-({[1-(hydroxyimino)-2-methyl-1-phenylpropan-2-yl]amino}oxy)ethan-1-one CAS No. 84439-68-9](/img/structure/B14408227.png)
2-Chloro-1-({[1-(hydroxyimino)-2-methyl-1-phenylpropan-2-yl]amino}oxy)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-({[1-(hydroxyimino)-2-methyl-1-phenylpropan-2-yl]amino}oxy)ethan-1-one is a chemical compound with a complex structure that includes a chloro group, a hydroxyimino group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-({[1-(hydroxyimino)-2-methyl-1-phenylpropan-2-yl]amino}oxy)ethan-1-one typically involves multiple steps:
Formation of the Hydroxyimino Group: This step involves the reaction of a ketone or aldehyde with hydroxylamine to form an oxime. The reaction is usually carried out in the presence of an acid catalyst.
Introduction of the Chloro Group: The chloro group can be introduced through a substitution reaction using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Formation of the Final Compound: The final step involves the reaction of the intermediate compounds to form the desired product. This may involve the use of various reagents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-({[1-(hydroxyimino)-2-methyl-1-phenylpropan-2-yl]amino}oxy)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitro group.
Reduction: The hydroxyimino group can be reduced to form an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-1-({[1-(hydroxyimino)-2-methyl-1-phenylpropan-2-yl]amino}oxy)ethan-1-one has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Biological Studies: Used in studies to understand the interactions of similar compounds with biological systems.
Industrial Applications: Potential use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-({[1-(hydroxyimino)-2-methyl-1-phenylpropan-2-yl]amino}oxy)ethan-1-one involves its interaction with various molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, while the chloro group can participate in nucleophilic substitution reactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-({[1-(hydroxyimino)-2-methyl-1-phenylpropan-2-yl]amino}oxy)ethan-1-one: Unique due to the presence of both a chloro and hydroxyimino group.
This compound: Similar structure but lacks the chloro group.
This compound: Similar structure but lacks the hydroxyimino group.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which provides it with a distinct reactivity profile and potential for diverse applications in various fields.
Properties
CAS No. |
84439-68-9 |
|---|---|
Molecular Formula |
C12H15ClN2O3 |
Molecular Weight |
270.71 g/mol |
IUPAC Name |
[(1-hydroxyimino-2-methyl-1-phenylpropan-2-yl)amino] 2-chloroacetate |
InChI |
InChI=1S/C12H15ClN2O3/c1-12(2,15-18-10(16)8-13)11(14-17)9-6-4-3-5-7-9/h3-7,15,17H,8H2,1-2H3 |
InChI Key |
OOLXUGYSRFUBFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=NO)C1=CC=CC=C1)NOC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


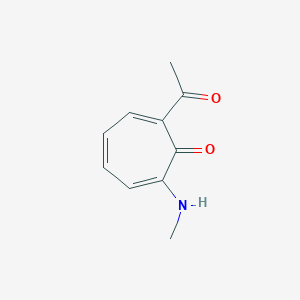
![1,6-Dibromobicyclo[4.1.0]heptane](/img/structure/B14408147.png)

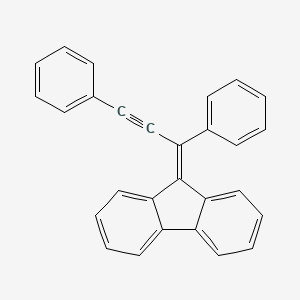
![N-[(Trimethylsilyl)oxy]ethanimidoyl chloride](/img/structure/B14408169.png)
![Tributyl[(oxiran-2-yl)methyl]phosphanium chloride](/img/structure/B14408172.png)
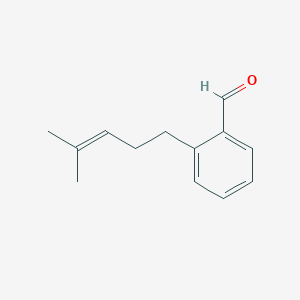
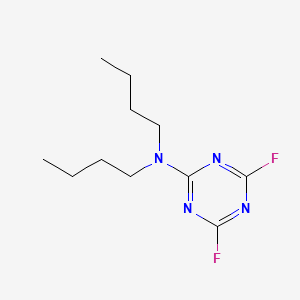
![2-[(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethanol](/img/structure/B14408199.png)
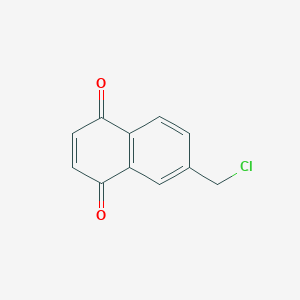
![N,N-Diethyl-2-({5-[(thiophen-2-yl)ethynyl]pyridin-2-yl}oxy)ethan-1-amine](/img/structure/B14408214.png)
